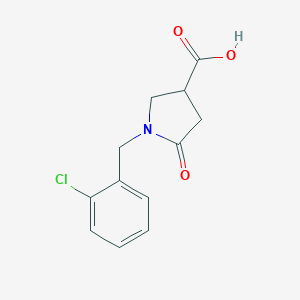

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUMWLAHRHUIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372298 | |

| Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-45-5 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of 2-Chlorobenzylamine with Glutaric Anhydride

A foundational approach involves the cyclocondensation of 2-chlorobenzylamine with glutaric anhydride under acidic conditions. This method proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization to form the pyrrolidine ring.

Reaction Conditions :

-

Solvent : Acetic acid (neat)

-

Temperature : 80–100°C, 12–24 hours

-

Catalyst : Concentrated HCl (5 mol%)

The 5-oxo group is inherently formed during cyclization, while the 3-carboxylic acid is introduced via hydrolysis of intermediate esters.

Palladium-Catalyzed Coupling for Benzyl Group Introduction

Advanced methods employ palladium-catalyzed cross-coupling to attach the 2-chlorobenzyl group to a preformed pyrrolidine scaffold. This approach ensures regioselectivity and minimizes side reactions.

Key Steps :

-

Preparation of Pyrrolidine-3-carboxylic Acid Ethyl Ester :

-

Buchwald–Hartwig Amination :

Optimization of Reaction Parameters

Influence of Solvent and Temperature

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Protic solvents like ethanol balance reactivity and selectivity.

Table 1: Solvent Effects on Cyclocondensation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetic acid | 80 | 64 |

| DMF | 100 | 49 |

| Ethanol | 70 | 58 |

Catalytic Systems for Reductive Amination

Reductive amination using NaBH4 or NaBH3CN in methanol achieves 68–75% yields but requires strict pH control (pH 4–5). Alternatively, catalytic hydrogenation (H2, Pd/C) under 1.5 MPa pressure at 50°C improves yields to 82%.

Functional Group Transformations

Oxidation of Pyrrolidine Alcohols

The 5-oxo group is introduced via Jones oxidation (CrO3/H2SO4) of 5-hydroxypyrrolidine precursors. This method achieves 85–90% conversion but necessitates careful temperature control (−10°C to 0°C) to prevent over-oxidation.

Hydrolysis of Ester Intermediates

Saponification of ethyl 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate with NaOH (2M, 60°C, 6 hours) yields the carboxylic acid derivative in 94% purity. Acidic workup (HCl) precipitates the product, avoiding column chromatography.

Structural Validation and Characterization

Spectroscopic Analysis

-

1H NMR (400 MHz, DMSO-d6) :

-

13C NMR :

Industrial-Scale Production Considerations

化学反応の分析

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the 2-chlorobenzyl group, where nucleophiles replace the chlorine atom.

Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acids or bases, yielding the parent carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer activity. For instance, studies have shown that certain substituted analogues can significantly reduce the viability of A549 lung cancer cells. The introduction of specific substituents, such as 3,5-dichloro groups on the phenyl ring, enhances this activity considerably, with reductions in cell viability reaching as low as 21.2% compared to untreated controls .

Table 1: Anticancer Activity of Derivatives

| Compound | Viability Reduction (%) | Comments |

|---|---|---|

| Base Compound | 63.4 | Control without substitution |

| 3,5-Dichloro Derivative | 21.2 | Significant enhancement |

| Ester Transformation | 71.3 | Moderate activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various Gram-positive pathogens. Some derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Clostridium difficile, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests potential for development into antimicrobial agents targeting resistant strains.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| S. aureus TCH 1516 | 32 | 3,5-Dichloro Derivative |

| C. difficile AR-1067 | 64 | 3,5-Dichloro Derivative |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. For example, the synthesis of derivatives with hydroxyl or halogen substituents has been explored extensively . These modifications are crucial for enhancing the pharmacological profile of the base compound.

Table 3: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Chlorobenzyl chloride |

| Step 2 | Cyclization | Pyrrolidine derivative |

| Step 3 | Carboxylation | Carbon dioxide source |

Antioxidant Activity

In addition to anticancer and antimicrobial properties, some derivatives of this compound have shown significant antioxidant activity. For instance, certain synthesized compounds exhibited DPPH radical scavenging abilities greater than well-known antioxidants like ascorbic acid . This highlights their potential use in formulations aimed at oxidative stress-related conditions.

Table 4: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Comparison |

|---|---|---|

| Compound A | 0.67 mM | Higher than Ascorbic Acid |

| Compound B | 0.85 mM | Comparable to Vitamin C |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various biological assays:

- A study published in MDPI highlighted the synthesis of multiple derivatives and their screening against cancer cell lines, demonstrating structure-dependent activity that could be optimized for therapeutic applications .

- Another research article focused on the antioxidant properties of synthesized derivatives, revealing that modifications could lead to enhanced protective effects against oxidative damage .

作用機序

The mechanism of action of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structural Features : Hydroxyl and chloro substituents at positions 2 and 5 of the benzene ring.

- Antioxidant Activity: Compound 6 (3-amino-5-chloro-2-hydroxyphenyl derivative) exhibited a reducing power assay optical density of 1.675, surpassing ascorbic acid (1.0) due to the free carboxylic acid group enhancing electron donation . Derivatives with thioxo-triazolyl moieties (e.g., compound 21) showed 1.35× higher DPPH scavenging activity than vitamin C, attributed to the sulfur-containing heterocycle stabilizing radicals .

- Synthesis : Achieved via condensation of itaconic acid with substituted anilines under acidic conditions, followed by functionalization with heterocycles .

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structural Features : Dichloro and hydroxyl substituents increase electron-withdrawing effects.

- Antimicrobial Activity : Demonstrated efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL), likely due to enhanced membrane penetration from higher lipophilicity .

1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Heterocyclic Derivatives

5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic Acids

- Structural Features : Thiazole ring replaces the benzyl group.

- Antimicrobial Activity :

- Synthesis: Condensation of 2-aminothiazoles with itaconic acid under solvent-free conditions .

1-(Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic Acid Esters/Amides

Functional Group Modifications at the Carboxylic Acid Position

- Ester Derivatives :

- Amide Derivatives :

Data Tables

Table 1: Antioxidant Activity Comparison

Key Research Findings

- Antioxidant SAR : Free carboxylic acid and electron-rich heterocycles (e.g., thioxo-triazoles) enhance radical scavenging. Chloro and hydroxyl groups synergize to stabilize radical intermediates .

- Antimicrobial SAR : Dichloro and nitro groups improve activity against Gram-positive bacteria by increasing membrane disruption and inhibiting enzyme function .

- Fluorinated Analogs : While offering metabolic stability, fluorine’s lower electronegativity compared to chlorine may reduce target binding affinity .

生物活性

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a pyrrolidine ring substituted with a chlorobenzyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives against various multidrug-resistant pathogens. The following table summarizes the antimicrobial efficacy observed in different studies:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| 1a | Staphylococcus aureus | >128 µg/mL | No activity |

| 1b | Acinetobacter baumannii | 32 µg/mL | Moderate activity |

| 1c | Klebsiella pneumoniae | 64 µg/mL | Moderate activity |

| 1d | Pseudomonas aeruginosa | >128 µg/mL | No activity |

The compound's derivatives exhibited varying degrees of antimicrobial activity, with some showing promising results against Gram-positive bacteria, particularly strains harboring resistance mechanisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated using A549 human lung adenocarcinoma cells. The findings indicate that the compound can induce cytotoxic effects, as summarized below:

| Compound | Concentration (µM) | Viability (%) | Significance (p-value) |

|---|---|---|---|

| 1a | 100 | 63.4 | <0.05 |

| 1b | 100 | 21.2 | <0.001 |

| 1c | 100 | 71.3 | Not significant |

The derivative with the chlorobenzyl substitution (1b) showed the most significant reduction in cell viability, indicating strong anticancer properties compared to controls .

The biological activities of this compound can be attributed to its interaction with various cellular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through DNA damage or interference with cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluating derivatives of 5-oxopyrrolidine against resistant strains showed that modifications in substituents significantly influenced their antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

- Case Study on Cancer Cell Lines : In vitro tests demonstrated that compounds similar to this compound effectively reduced viability in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives often involves catalytic hydrogenation, protection/deprotection strategies, and acid-mediated cyclization. For example:

- Catalytic Hydrogenation : Similar to the reduction step in (using Pd/C under 4 bar H₂ in EtOAc/MeOH), this method can introduce substituents like the 2-chlorobenzyl group. Optimization includes adjusting catalyst loading (e.g., 10% Pd/C) and reaction time (3–6 hours) to maximize yield .

- Protection Strategies : Orthoester or tert-butyloxycarbonyl (Boc) groups may protect reactive sites during synthesis, followed by acidic deprotection (e.g., TFA/water mixtures) .

- Purification : Use column chromatography or recrystallization (e.g., from EtOAc/hexane) to isolate the product. Monitor purity via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- ¹H/¹³C-NMR : Expect signals for the pyrrolidine ring (δ ~2.5–4.0 ppm for protons, ~30–60 ppm for carbons), the 2-chlorobenzyl group (aromatic protons at δ ~7.0–7.5 ppm), and the carboxylic acid (δ ~170–175 ppm for C=O) .

- IR Spectroscopy : Peaks for C=O (1680–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C-Cl (550–850 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 267.68 g/mol for C₁₂H₁₁ClNO₃).

Q. How does the 2-chlorobenzyl substituent influence the compound’s physicochemical properties compared to other aryl groups?

The electron-withdrawing chlorine atom increases the compound’s polarity and acidity (pKa ~4.44 predicted for analogous structures) . Compared to 4-fluorobenzyl analogs (e.g., CAS 96449-68-2), the 2-chloro substitution may sterically hinder interactions in biological assays, affecting solubility and binding kinetics .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in synthesizing pyrrolidine derivatives with multiple stereocenters?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-pyroglutamic acid derivatives) to control stereochemistry .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Cu) with chiral ligands to induce stereoselectivity during cyclization .

- Computational Modeling : DFT calculations predict transition states to optimize reaction conditions for desired diastereomers .

Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to literature data (e.g., ’s 65% yield and spectral profiles) .

- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., over-reduced intermediates or regioisomers). Adjust reaction stoichiometry or solvent polarity to suppress side reactions.

Q. What in silico and in vitro methods are suitable for probing the compound’s biological activity?

- Molecular Docking : Screen against targets like PYCR1 (pyrroline-5-carboxylate reductase), a key enzyme in proline metabolism, using AutoDock or Schrödinger .

- Enzyme Inhibition Assays : Test IC₅₀ values using recombinant enzymes (e.g., kinase or reductase assays) .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related compounds (e.g., oxazolo-pyridine derivatives in ).

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. What are the limitations of current synthetic methodologies, and how can they be improved?

- Chlorobenzyl Group Reactivity : Competing side reactions (e.g., dehalogenation during hydrogenation) may reduce yield. Mitigate by optimizing H₂ pressure and catalyst type .

- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., TFA deprotection steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。